molecular formula C14H20ClNO B6171326 rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride CAS No. 2639371-67-6

rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride

Cat. No.: B6171326
CAS No.: 2639371-67-6
M. Wt: 253.8
InChI Key:
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Description

rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride: is a synthetic compound that belongs to the class of arylcyclohexylamines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride typically involves the following steps:

    Formation of the cyclohexanone ring: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with a cyclohexanone derivative in the presence of a Lewis acid catalyst.

    Introduction of the methylamino group: This step involves the reductive amination of the cyclohexanone intermediate with methylamine, using a reducing agent such as sodium cyanoborohydride.

    Hydrochloride salt formation: The final step is the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of This compound would involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride: has been studied for various applications:

    Chemistry: As a reagent in organic synthesis.

    Biology: For its potential effects on neurotransmitter systems.

    Medicine: Investigated for its analgesic and anesthetic properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It is believed to act as an antagonist or agonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride: can be compared with other arylcyclohexylamines such as:

    Ketamine: Known for its anesthetic properties.

    Phencyclidine: Used as a dissociative anesthetic.

    Methoxetamine: A research chemical with similar pharmacological effects.

Each of these compounds has unique properties and applications, with This compound being distinguished by its specific chemical structure and potential therapeutic uses.

Properties

CAS No.

2639371-67-6

Molecular Formula

C14H20ClNO

Molecular Weight

253.8

Purity

95

Origin of Product

United States

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